3,8-Dioxa-11-azaspiro[5.6]dodecane
Overview
Description
“3,8-Dioxa-11-azaspiro[5.6]dodecane” is an organic compound that belongs to the class of heterocyclic compounds. It has a bicyclic structure consisting of a tetrahydrofuran ring and a piperidine ring that are fused together. The CAS Number is 1646177-44-7 .
Molecular Structure Analysis
The molecular weight of “this compound” is 171.24 . The IUPAC Name is this compound . The InChI Code is 1S/C9H17NO2/c1-4-11-5-2-9(1)7-10-3-6-12-8-9/h10H,1-8H2 .Physical and Chemical Properties Analysis
The physical form of “this compound” is powder . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Radioligand Development
A study reported the synthesis and evaluation of a series of 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands. These compounds exhibited nanomolar affinity for σ1 receptors and moderate selectivity over σ2 receptors. One compound with high selectivity was selected for radiolabeling and further evaluation as a potential brain imaging agent for σ1 receptors, demonstrating high initial brain uptake in mice (Tian et al., 2020).
Pheromone Activity
Research on 1,7-dioxaspiro[5.5]undecane, a compound structurally related to "3,8-Dioxa-11-azaspiro[5.6]dodecane," showed sex-specific activity in Dacus oleae, with males responding to one enantiomer as a sex attractant and females responding to the other in laboratory tests (Haniotakis et al., 1986).
Anticonvulsant Properties
A study synthesized and tested various substituted pyrrolidine‐2,5‐diones and piperidine‐2,6‐diones, including 8-azaspiro[4.5]decane‐7,9‐diones, for anticonvulsant activity. Several new compounds were effective in animal models of epilepsy, indicating potential applications in epilepsy treatment (Kamiński et al., 2014).
Muscarinic Agonist Development
Spirooxazolidine-2,4-dione derivatives related to the muscarinic agonist 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione were synthesized and evaluated as cholinergic agents. Some compounds exhibited affinity for cortical M1 receptors and reversed scopolamine-induced impairment in mice, suggesting their potential as antidementia drugs (Tsukamoto et al., 1993).
Properties
IUPAC Name |
3,8-dioxa-11-azaspiro[5.6]dodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-4-11-5-2-9(1)7-10-3-6-12-8-9/h10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCANWXKEVZZPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNCCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1646177-44-7 | |
Record name | 3,8-dioxa-11-azaspiro[5.6]dodecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.